An In-depth Technical Guide to the Predicted Chemical Properties of 2-Nitro-5-piperidinoaniline
An In-depth Technical Guide to the Predicted Chemical Properties of 2-Nitro-5-piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Overview
2-Nitro-5-piperidinoaniline is a substituted aromatic amine. Its structure is characterized by a benzene ring functionalized with a nitro group, an amino group, and a piperidine ring. The relative positions of these functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential applications.
The core structure, 2-nitroaniline, is a well-characterized industrial chemical.[1] The introduction of a piperidine group at the 5-position is anticipated to modulate the molecule's lipophilicity, basicity, and overall pharmacological profile. This structural modification is a common strategy in medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
Predicted Molecular Structure and Identifiers
Based on its name, the molecular structure can be confidently predicted. Key identifiers have been estimated based on this structure.
Table 1: Predicted Molecular Identifiers for 2-Nitro-5-piperidinoaniline
| Identifier | Predicted Value |
| IUPAC Name | 2-Nitro-5-(piperidin-1-yl)aniline |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| CAS Number | Not Assigned |
| Canonical SMILES | C1CCN(CC1)C2=CC(=C(C=C2)N)[O-] |
digraph "2-Nitro-5-piperidinoaniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring N1 [label="C"]; N2 [label="C"]; N3 [label="C"]; N4 [label="C"]; N5 [label="C"]; N6 [label="C"];
// Substituents NH2 [label="NH₂"]; NO2 [label="NO₂"]; Piperidine_N [label="N"]; Piperidine_C1 [label="CH₂"]; Piperidine_C2 [label="CH₂"]; Piperidine_C3 [label="CH₂"]; Piperidine_C4 [label="CH₂"]; Piperidine_C5 [label="CH₂"];
// Benzene ring edges N1 -- N2 [len=1.5]; N2 -- N3 [len=1.5]; N3 -- N4 [len=1.5]; N4 -- N5 [len=1.5]; N5 -- N6 [len=1.5]; N6 -- N1 [len=1.5];
// Substituent edges N1 -- NH2 [len=1.5]; N2 -- NO2 [len=1.5]; N5 -- Piperidine_N [len=1.5];
// Piperidine ring edges Piperidine_N -- Piperidine_C1 [len=1.5]; Piperidine_C1 -- Piperidine_C2 [len=1.5]; Piperidine_C2 -- Piperidine_C3 [len=1.5]; Piperidine_C3 -- Piperidine_C4 [len=1.5]; Piperidine_C4 -- Piperidine_C5 [len=1.5]; Piperidine_C5 -- Piperidine_N [len=1.5]; }
Caption: Predicted 2D structure of 2-Nitro-5-piperidinoaniline.
Predicted Physicochemical Properties
The physical and chemical properties of 2-Nitro-5-piperidinoaniline can be extrapolated from data available for analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Yellow to orange crystalline solid | Based on the appearance of 2-nitroaniline ("ORANGE-YELLOW CRYSTALS") and other substituted nitroanilines.[1] |
| Melting Point | 130-140 °C | Higher than 2-nitroaniline (71.5 °C) due to increased molecular weight and potential for stronger intermolecular interactions. Similar substituted nitroanilines like 2-Nitro-5-(phenylthio)aniline have a melting point of 145-146 °C.[2] |
| Boiling Point | > 300 °C (decomposes) | Expected to be significantly higher than 2-nitroaniline (284 °C) due to increased molecular weight.[1] Decomposition at high temperatures is common for nitroaromatic compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, methanol, acetone, chloroform) | The piperidine moiety increases lipophilicity compared to 2-nitroaniline. Similar compounds like 2-Nitro-5-(phenylthio)aniline are soluble in DMSO and methanol.[2] |
| pKa | ~ -0.5 to 0.0 (for the anilinic nitrogen) | The electron-withdrawing nitro group will significantly decrease the basicity of the anilinic nitrogen, similar to 2-nitroaniline (pKa = -0.26). |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-Nitro-5-piperidinoaniline would likely involve a nucleophilic aromatic substitution reaction. The most logical starting material is 5-chloro-2-nitroaniline, a commercially available reagent. The chlorine atom at the 5-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 2-position.
Caption: Proposed synthesis of 2-Nitro-5-piperidinoaniline.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of similar N-substituted nitroanilines.[3]
Materials:
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5-Chloro-2-nitroaniline (1.0 eq)
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Piperidine (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Deionized water
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Ethyl acetate
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Brine
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitroaniline, potassium carbonate, and DMF (or DMSO).
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Addition of Nucleophile: Add piperidine to the reaction mixture.
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Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water. This will precipitate the crude product.
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Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF/DMSO): Polar aprotic solvents are excellent for nucleophilic aromatic substitution reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.
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Excess Piperidine: A slight excess of the nucleophile ensures the complete consumption of the starting material.
Predicted Reactivity and Potential Applications
Chemical Reactivity
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 5-(piperidin-1-yl)benzene-1,2-diamine, a potentially useful building block for the synthesis of heterocyclic compounds like benzimidazoles.
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Reactions of the Amino Group: The primary amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups. It can also be acylated, alkylated, or used in condensation reactions.
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Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino and piperidino groups being ortho, para-directing. However, the nitro group is a strong deactivating meta-director. The positions ortho to the amino group and ortho to the piperidino group are the most likely sites for substitution.
Potential Applications in Drug Discovery and Materials Science
Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3]
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Medicinal Chemistry: The 2-nitroaniline scaffold is present in a number of biologically active molecules. The introduction of a piperidine ring could enhance binding to specific biological targets. For example, related compounds have been investigated as inhibitors of HIV-1 replication and as potential cancer therapeutics.[4]
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Materials Science: Nitroanilines are known for their non-linear optical (NLO) properties. The specific substitution pattern of 2-Nitro-5-piperidinoaniline could result in interesting NLO characteristics.
Predicted Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the piperidine ring, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all three substituents.
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¹³C NMR: The carbon NMR spectrum will show signals for the six unique carbons of the benzene ring and the three unique carbons of the piperidine ring.
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IR Spectroscopy: The IR spectrum should exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
Nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin. It is recommended to handle 2-Nitro-5-piperidinoaniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted once available.
Conclusion
While direct experimental data for 2-Nitro-5-piperidinoaniline is lacking, a comprehensive profile of its predicted chemical properties, synthesis, and reactivity can be constructed based on the known chemistry of its structural analogs. The proposed synthesis via nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with piperidine offers a straightforward route to this molecule. The presence of the nitro, amino, and piperidino functional groups suggests a rich and versatile chemistry, making it a potentially valuable, yet underexplored, building block for applications in medicinal chemistry and materials science. All information presented herein should be experimentally validated.
References
-
PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-5-(phenylthio)aniline CAS#: 43156-47-4 [m.chemicalbook.com]
- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
